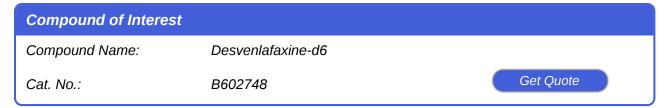


Desvenlafaxine-d6 chemical properties and synthesis

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An In-Depth Technical Guide to **Desvenlafaxine-d6**

This guide provides a comprehensive overview of the chemical properties, synthesis, and mechanism of action of **Desvenlafaxine-d6**, tailored for researchers, scientists, and drug development professionals.

Chemical Properties

Desvenlafaxine-d6 is the deuterated analog of Desvenlafaxine, a significant active metabolite of Venlafaxine.[1] The incorporation of deuterium isotopes can be utilized in pharmacokinetic and metabolic studies.[1] It is often used as an internal standard for the quantification of Desvenlafaxine in biological samples by mass spectrometry.[2]

Table 1: Chemical and Physical Properties of **Desvenlafaxine-d6**



Property	Value	Source(s)
IUPAC Name	4-[2-[di(methyl-d3)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol	[3]
Synonyms	(±)-O-Desmethyl Venlafaxine- d6, O-Desmethylvenlafaxine- d6	[3][4]
CAS Number	1062605-69-9	[1][2]
Molecular Formula	C16H19D6NO2	[1][2]
Molecular Weight	269.41 g/mol	[1][2][4]
Physical Appearance	White to off-white powder	[5][6]
Purity	≥99% deuterated forms (d1-d6)	[3]

Synthesis of Desvenlafaxine-d6

The synthesis of **Desvenlafaxine-d6** involves the introduction of two trideuteromethyl groups. While specific, detailed protocols for the deuterated form are not readily available in public literature, a plausible synthesis can be adapted from established methods for the non-deuterated parent compound, O-desmethylvenlafaxine (ODV). A common route involves the dimethylation of a primary amine precursor.

Experimental Protocol: Synthesis of **Desvenlafaxine-d6**

This protocol is an adapted procedure based on the known synthesis of Desvenlafaxine, modified for the introduction of deuterium labels.

Step 1: Preparation of 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride (Intermediate I)

The synthesis of the non-deuterated intermediate has been described.[7] This intermediate serves as the precursor for the final deuteromethylation step.

Step 2: N,N-di-(trideuteromethyl)ation of Intermediate I



The final step involves the introduction of the two methyl-d3 groups. This can be achieved via reductive amination using deuterated reagents.

Materials:

- 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride (Intermediate I)
- o Paraformaldehyde-d2
- Sodium cyanoborohydride or Sodium triacetoxyborohydride
- Methanol (anhydrous)
- Glacial acetic acid
- Diethyl ether
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

- Dissolve 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride (1 equivalent) in anhydrous methanol.
- Add paraformaldehyde-d₂ (excess, e.g., 2.5-3 equivalents).
- Stir the mixture at room temperature for approximately 1 hour.
- Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (or sodium triacetoxyborohydride) portion-wise (approximately 1.5-2 equivalents).
- Add a few drops of glacial acetic acid to maintain a slightly acidic pH.
- Allow the reaction to warm to room temperature and stir overnight.



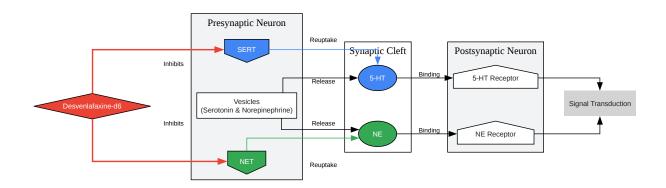
- Quench the reaction by the slow addition of water.
- Concentrate the mixture under reduced pressure to remove the methanol.
- Neutralize the aqueous residue with a saturated sodium bicarbonate solution.
- Extract the aqueous layer with diethyl ether or another suitable organic solvent (3x).
- Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the solvent under reduced pressure to yield the crude product.
- Purify the crude **Desvenlafaxine-d6** by column chromatography on silica gel.

Mechanism of Action and Signaling Pathway

Desvenlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI).[8][9] Its therapeutic effect in treating depression is believed to stem from its ability to potentiate the neurotransmitters serotonin (5-HT) and norepinephrine (NE) in the central nervous system.

Desvenlafaxine binds to and inhibits the serotonin transporter (SERT) and the norepinephrine transporter (NET).[9] This action blocks the reabsorption (reuptake) of serotonin and norepinephrine from the synaptic cleft back into the presynaptic neuron.[9] The resulting increase in the extracellular concentrations of these neurotransmitters leads to enhanced neurotransmission.[8][9] Desvenlafaxine exhibits a higher affinity for the serotonin transporter compared to the norepinephrine transporter and has a weak affinity for the dopamine transporter.[1]



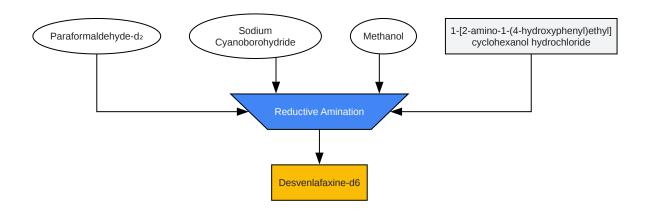


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Caption: Mechanism of action of **Desvenlafaxine-d6**.

Synthesis Workflow

The following diagram illustrates a plausible synthetic pathway for **Desvenlafaxine-d6**, starting from a key intermediate.





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Caption: Synthesis workflow for **Desvenlafaxine-d6**.

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